4-Amino-2,5,7-trichloro-9h-fluoren-9-one Lipophilicity (XLogP3) and Hydrogen Bonding Capacity Compared to Non-Amino Trichlorofluorenone Analogs
4-Amino-2,5,7-trichloro-9h-fluoren-9-one possesses an XLogP3 of 4.3 and contains one hydrogen bond donor (amino group) [1]. In contrast, 2,4,7-trichloro-9H-fluoren-9-one lacks any hydrogen bond donors [2]. While direct experimental logP values for the comparator are unavailable, the absence of the amino group in 2,4,7-trichlorofluorenone predicts higher lipophilicity and altered membrane permeability relative to the target compound.
| Evidence Dimension | Computed lipophilicity and hydrogen bonding capacity |
|---|---|
| Target Compound Data | XLogP3 = 4.3; Hydrogen Bond Donor Count = 1; Hydrogen Bond Acceptor Count = 2 |
| Comparator Or Baseline | 2,4,7-Trichloro-9H-fluoren-9-one; Hydrogen Bond Donor Count = 0 (inferred from structure lacking amino group) |
| Quantified Difference | XLogP3 difference cannot be quantified without comparator experimental or computed value; qualitative difference in HBD capacity (1 vs 0) |
| Conditions | Computed descriptors using PubChem 2021.05.07 release |
Why This Matters
The presence of a hydrogen bond donor in the target compound directly impacts aqueous solubility and protein binding interactions, differentiating it from non-amino trichlorofluorenones in biological assay performance.
- [1] PubChem. 4-Amino-2,5,7-trichloro-9h-fluoren-9-one. Computed Properties: XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count. PubChem CID 286428. View Source
- [2] SpectraBase. 2,4,7-Trichloro-9H-fluoren-9-one. Molecular formula: C₁₃H₅Cl₃O. SpectraBase Compound ID 315ko9A2jeR. John Wiley & Sons, Inc. View Source
